

challenges in scaling up olivine industrial applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B1261499*

[Get Quote](#)

Welcome to the Technical Support Center for Olivine Industrial Applications. This resource is designed for researchers, scientists, and professionals exploring the use of olivine in their experiments and seeking to scale up its applications.

Frequently Asked Questions (FAQs)

Q1: What is olivine and what are its primary industrial applications?

A1: Olivine is a naturally occurring magnesium iron silicate mineral with the chemical formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$.^{[1][2]} It is a primary component of the Earth's upper mantle.^{[1][3]} Its main industrial applications are based on its high melting point and refractory properties. Key uses include:

- Carbon Sequestration: Olivine reacts with CO_2 in a process called enhanced weathering, converting gaseous CO_2 into stable carbonate minerals. This is a promising method for carbon dioxide removal (CDR).^{[2][4]}
- Metallurgy and Foundries: It is used as a slag conditioner in blast furnaces, a refractory material for lining furnaces and kilns, and as a molding sand for casting non-ferrous and manganese steels.^{[5][6][7][8]}
- Construction: It serves as an aggregate in high-friction surfacing for roads.^{[5][6]}

- Heat Storage: Its high density and heat capacity make it suitable for thermal heat storage applications.[8]

Q2: What is "enhanced weathering" with olivine?

A2: Enhanced weathering is a carbon capture strategy that aims to accelerate the natural, slow process of rock weathering.[4][9] It involves grinding olivine into a fine powder and spreading it over large areas like agricultural lands or coastal environments.[4][10] The increased surface area significantly speeds up the chemical reaction with atmospheric CO₂, effectively capturing it and storing it as solid carbonate minerals.[4]

Q3: What are the main challenges in scaling up olivine-based carbon sequestration?

A3: Scaling up olivine applications, particularly for carbon sequestration, faces several key challenges:

- Reaction Kinetics: The natural weathering rate of olivine is slow. While grinding accelerates it, optimizing reaction speed and efficiency is a major focus of research.[4][11]
- Energy Costs: Grinding olivine to the required fine particle size is an energy-intensive process, which can impact the overall carbon footprint and cost-effectiveness.[12][13]
- Passivation: A silica-rich layer can form on the surface of olivine grains during the reaction, which can inhibit or "passivate" the surface and slow down further carbonation.[14][15]
- Environmental Impact: Olivine deposits can contain trace heavy metals like nickel (Ni) and chromium (Cr). There are concerns that large-scale application could lead to the leaching of these metals into soils and water systems.[10][16][17]
- Logistics and Cost: The sheer scale of mining, transporting, and applying the vast quantities of olivine needed for a global climate impact presents significant logistical and financial hurdles.[12][16]
- Monitoring and Verification: Accurately measuring and verifying the amount of CO₂ sequestered in large-scale, open-system applications (like on farmland) is complex.[16]

Q4: Does the chemical composition of olivine matter for its application?

A4: Yes, the composition is critical. Olivine is a solid solution series between forsterite (Mg_2SiO_4) and fayalite (Fe_2SiO_4).^{[1][3]} The magnesium-to-iron ratio affects its reactivity, with higher iron content potentially inhibiting the carbonation process by forming a passivating iron-silica layer.^{[17][18]} Furthermore, the presence of trace elements like nickel is a key consideration for environmental safety assessments.^{[17][19]}

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My olivine carbonation rate is much lower than expected.

- Possible Cause 1: Particle Size is Too Large. The reaction rate is highly dependent on the available surface area.
 - Solution: Ensure your olivine is ground to a sufficiently small particle size. Wet grinding is often more energy-efficient than dry grinding.^[13] For many lab experiments, particle sizes below 100 μm are used.^[14]
- Possible Cause 2: Surface Passivation. A silica-rich layer may be forming on the particle surfaces, blocking reaction sites.^{[15][20]} This is a common rate-limiting factor.
 - Solution: Experiment with reaction conditions. Stirring or agitation in aqueous experiments can help abrade the passivating layer.^[15] Some studies suggest that the presence of certain additives, like sodium bicarbonate, can alter the reaction mechanism and mitigate passivation under specific conditions.^[11]
- Possible Cause 3: Sub-optimal Temperature. The carbonation reaction is temperature-dependent.
 - Solution: Review the literature for optimal temperature ranges. For aqueous carbonation, studies show that the rate is optimized around 185-200°C.^{[21][22]} For enhanced weathering at ambient temperatures, the reaction will be inherently slower, but rates are higher at warmer temperatures (e.g., 32°C vs 4°C).^[10]

Problem: I am detecting elevated levels of nickel (Ni) leaching from my experiment.

- Possible Cause 1: High Nickel Content in Olivine Source. Olivine naturally contains nickel, and the concentration can vary significantly between different geological sources.
 - Solution: Characterize the elemental composition of your raw olivine material using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If the source material is high in nickel, consider sourcing olivine from a different deposit.
- Possible Cause 2: Reaction pH. The pH of the solution significantly influences metal leaching.
 - Solution: Monitor the pH of your system. Olivine weathering naturally increases the pH of the surrounding medium.^{[23][24]} The mobility of nickel is pH-dependent. Understanding this relationship in your specific experimental setup is crucial for predicting and potentially controlling its release.

Problem: The conversion of olivine to carbonate is incomplete, even after a long reaction time.

- Possible Cause 1: Thermodynamic Equilibrium. The reaction may have reached equilibrium under your experimental conditions (e.g., CO₂ partial pressure, temperature).
 - Solution: Re-evaluate your experimental parameters. Increasing the CO₂ partial pressure can drive the reaction further.^[11] However, be aware of the capital costs associated with high-pressure equipment for scaled-up applications.^[11]
- Possible Cause 2: Clogging of Pore Space. In packed-bed or solid-state experiments, the carbonation reaction can be volume-increasing, leading to the clogging of fluid pathways and preventing reactants from reaching the unreacted core of the material.^[25]
 - Solution: This is a significant challenge for in-situ applications. Research suggests that reaction-induced fracturing and the formation of dissolution channels can help maintain porosity.^{[25][26]} In a lab setting, ensuring adequate mixing or flow can mitigate this.

Data Presentation & Experimental Protocols

Quantitative Data

Table 1: Typical Elemental Composition of Olivine This table presents a generalized range of compositions. The exact composition of your sample should be verified experimentally.

Component	Chemical Formula	Typical Weight %	Notes
Magnesium Oxide	MgO	40 - 50%	Primary component for carbonation (forms MgCO_3).
Silicon Dioxide	SiO_2	38 - 43%	Forms silica as a byproduct. Can cause passivation.[15]
Iron(II) Oxide	FeO	7 - 12%	Can also carbonate but may form passivating oxide layers.[18]
Nickel Oxide	NiO	0.2 - 0.5%	A common trace element of environmental concern.[10]
Chromium(III) Oxide	Cr_2O_3	< 0.1%	A trace heavy metal to monitor.[10]
Other Oxides	(e.g., Al_2O_3 , CaO)	< 2%	Varies by source.

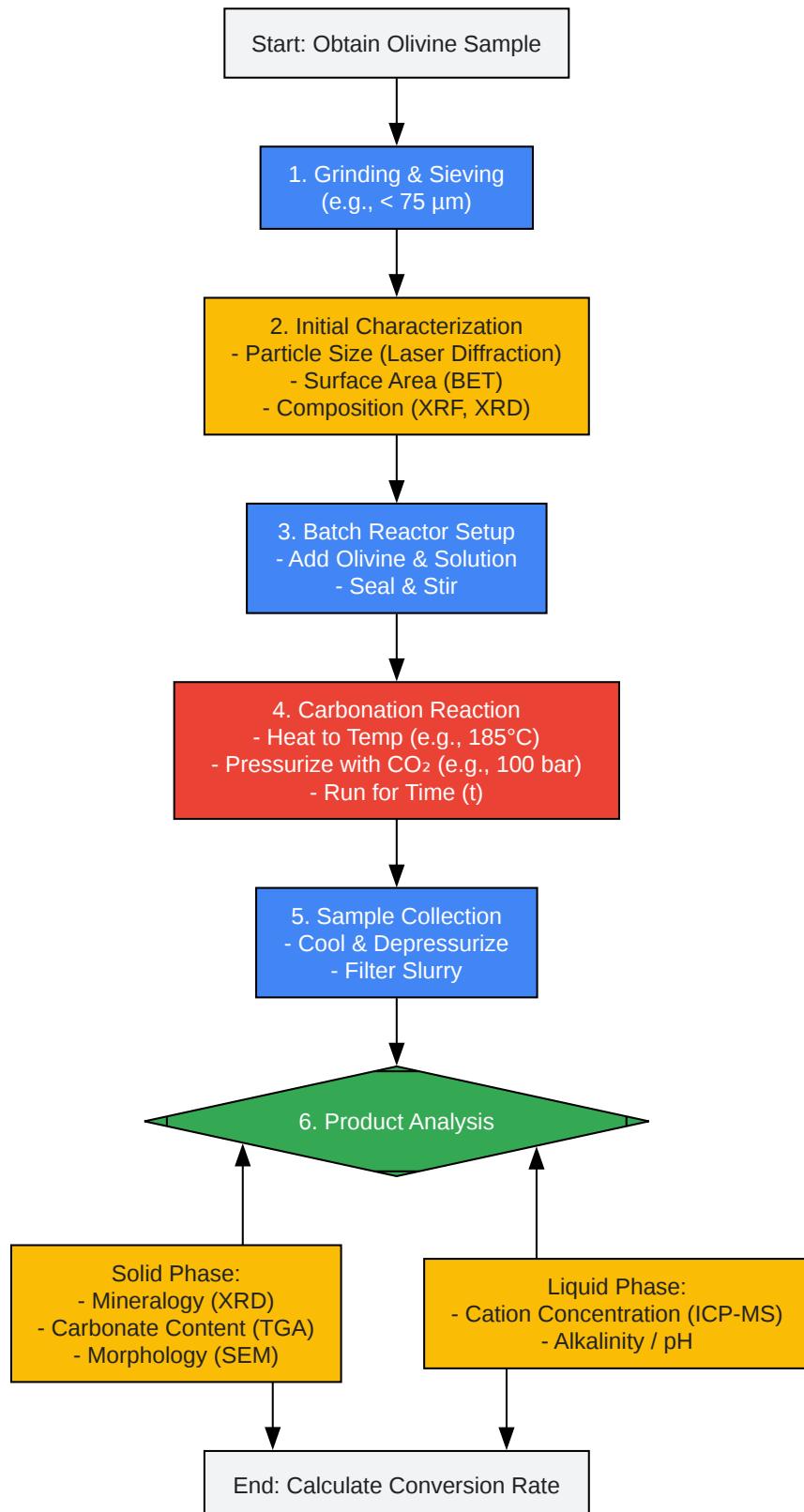
Table 2: Key Factors Influencing Olivine Carbonation Rate in Aqueous Solutions

Parameter	Effect on Rate	Optimal Range/Condition	Rationale & Citations
Temperature	Increases to a peak, then may decrease	~185 - 200 °C	Optimizes dissolution and precipitation kinetics. At higher temperatures, competing reactions like serpentinization can occur. [21] [22]
CO ₂ Partial Pressure	Increases rate	> 45 bar (in some studies)	Higher pressure increases CO ₂ dissolution into the aqueous phase, driving the reaction forward. [11]
Particle Size	Smaller size increases rate	< 75 µm	Increases the reactive surface area per unit mass. [4] [27]
pH	Complex effect	Slightly acidic (for dissolution)	Lower pH enhances olivine dissolution, but carbonate precipitation is favored at higher pH. The overall process involves a pH shift. [4] [22]
Additives (e.g., NaCl, NaHCO ₃)	Can increase rate	Varies	Can increase ionic strength and supply carbonate ions, enhancing dissolution and precipitation. [11]
Agitation/Stirring	Increases rate	Continuous	Helps to abrade the passivating silica layer and improves mass

transfer of reactants
and products.[15]

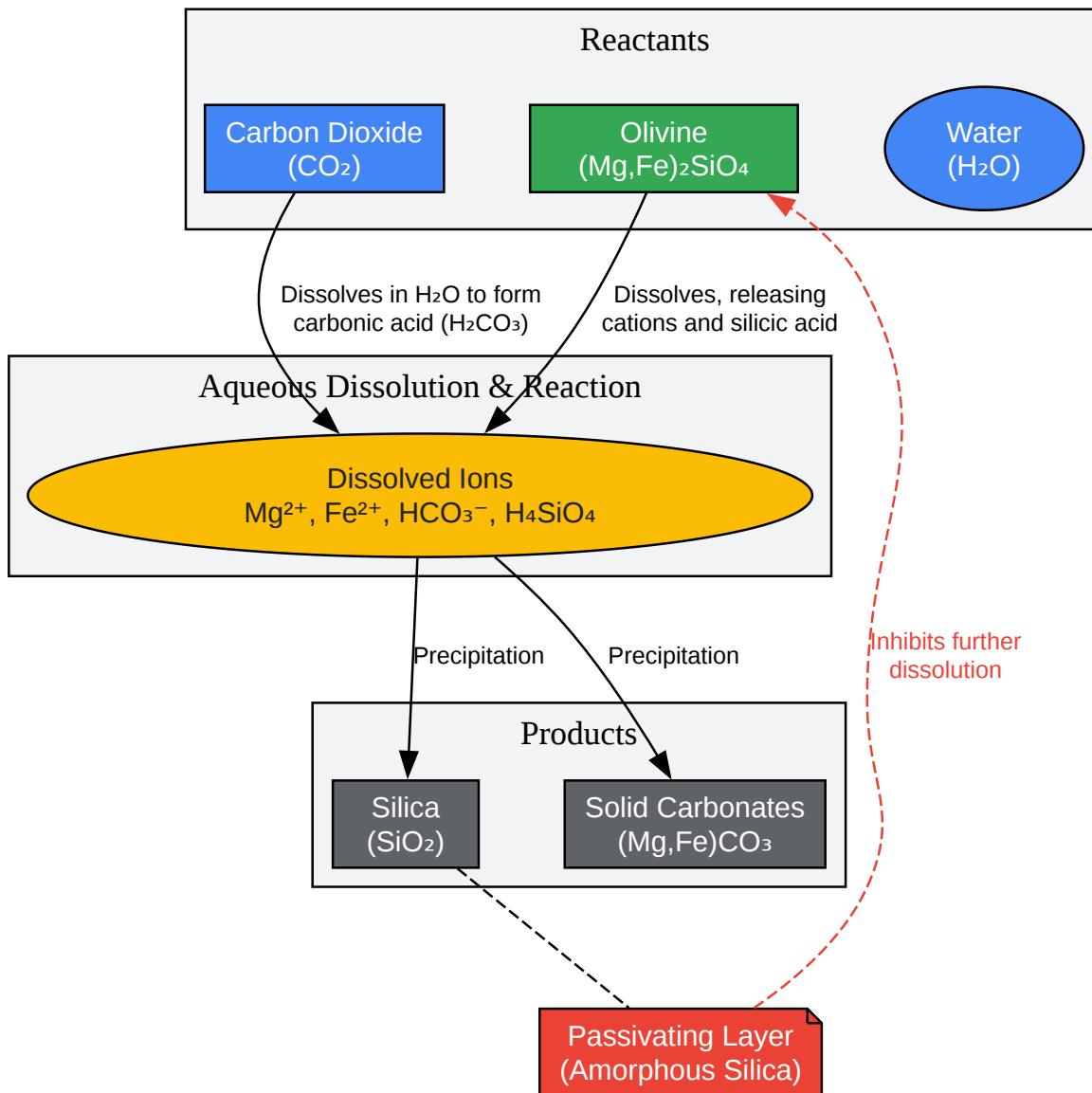
Experimental Protocol

Protocol: Lab-Scale Aqueous Olivine Carbonation Experiment


This protocol outlines a typical batch reactor experiment to measure the extent and rate of olivine carbonation.

- Material Preparation & Characterization:
 - Obtain olivine sand. Mill the sand using a planetary ball mill or attrition mill to achieve a desired particle size distribution (e.g., $D_{50} < 50 \mu\text{m}$).
 - Measure the particle size distribution using laser diffraction.
 - Measure the specific surface area using the BET method.
 - Determine the bulk chemical and mineralogical composition using XRF and X-ray Diffraction (XRD).
- Experimental Setup:
 - Use a high-pressure, high-temperature stirred batch reactor (autoclave).
 - Add a known mass of the prepared olivine powder to the reactor vessel.
 - Add a specific volume of deionized water or a solution containing additives (e.g., 1 M NaCl + 0.5 M NaHCO₃).
 - Seal the reactor.
- Reaction Execution:
 - Begin stirring at a constant rate (e.g., 500 rpm).
 - Heat the reactor to the target temperature (e.g., 185 °C).[21]

- Once at temperature, pressurize the reactor with CO₂ to the target pressure (e.g., 100 bar).[28]
- Start the timer for the experiment (e.g., run for 6 hours).
- Maintain constant temperature and pressure throughout the experiment. Optionally, withdraw fluid samples at set time intervals using a sampling valve to monitor reaction progress.
- Sample Analysis:
 - After the experiment, rapidly cool the reactor.
 - Vent the CO₂ pressure safely.
 - Collect the solid and liquid phases by filtration.
 - Liquid Analysis: Analyze the liquid filtrate for Mg²⁺ and Fe²⁺ concentrations using Atomic Absorption Spectroscopy (AAS) or ICP-MS to track olivine dissolution.
 - Solid Analysis:
 - Rinse the collected solids with deionized water and dry at ~105 °C.
 - Perform XRD analysis to identify and quantify the mineral phases present (olivine, magnesite, etc.).
 - Use Thermogravimetric Analysis (TGA) to determine the carbonate content of the solid product. The mass loss upon heating through the carbonate decomposition temperature corresponds to the amount of CO₂ sequestered.
- Data Calculation:
 - Calculate the extent of olivine conversion based on the amount of carbonate formed (from TGA) or the amount of Mg²⁺ released into the solution.


Mandatory Visualizations

Diagrams

[Click to download full resolution via product page](#)

Fig 1. Experimental workflow for olivine characterization and carbonation assay.

[Click to download full resolution via product page](#)

Fig 2. Simplified reaction pathway for aqueous olivine carbonation.

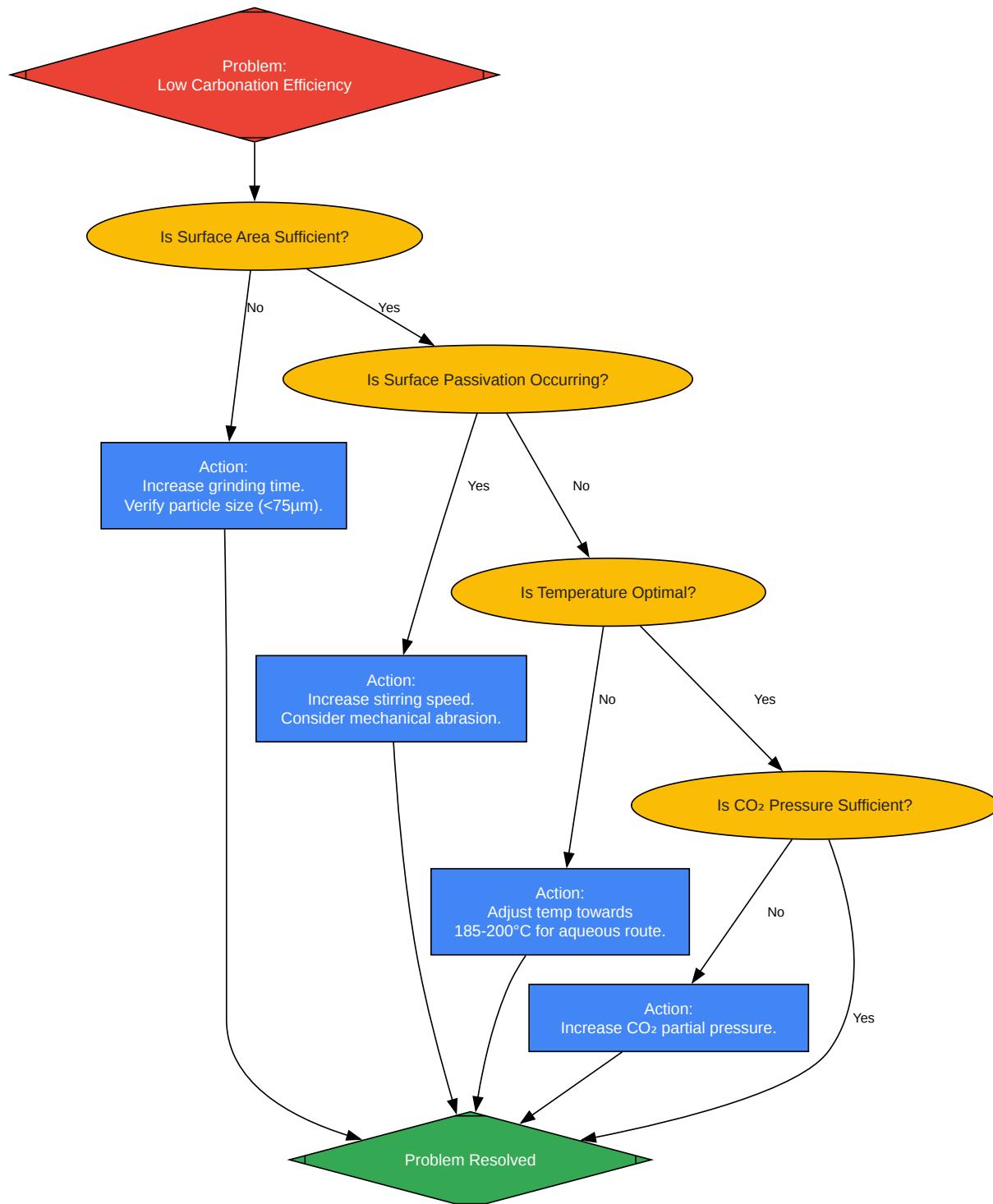

[Click to download full resolution via product page](#)

Fig 3. Troubleshooting decision tree for low olivine carbonation efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olivine - Wikipedia [en.wikipedia.org]
- 2. Olivine: versatile green mineral with various applications [stapelvanstenen.nl]
- 3. ALEX STREKEISEN [alexstrekeisen.it]
- 4. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 5. Popular Industrial Applications of Olivine | LKAB Minerals [lkabminerals.com]
- 6. chemkraft.ir [chemkraft.ir]
- 7. mrl.ies.ncsu.edu [mrl.ies.ncsu.edu]
- 8. Olivine [sibelco.com]
- 9. Olivine for CO2 removal | Enhanced Weathering: crushed rocks spread on farmland can capture billions of tons of CO2/year, (for comparison, the U.S. emitted 5.3bn in 2018) [smartstones.nl]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. advanceseng.com [advanceseng.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. staff-old.najah.edu [staff-old.najah.edu]
- 16. Olivine for CO2 removal | Challenges and Advantages [smartstones.nl]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]

- 20. sccs.stanford.edu [sccs.stanford.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Synthetic Fluid Inclusions XXIV. In situ Monitoring of the Carbonation of Olivine Under Conditions Relevant to Carbon Capture and Storage Using Synthetic Fluid Inclusion Micro-Reactors: Determination of Reaction Rates [frontiersin.org]
- 23. Heavy metal removal potential of olivine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pub.geus.dk [pub.geus.dk]
- 25. SE - Generating porosity during olivine carbonation via dissolution channels and expansion cracks [se.copernicus.org]
- 26. Generating porosity during olivine carbonation via dissolution channels and expansion cracks – MIT Earth Resources Laboratory [sites.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. gsa.confex.com [gsa.confex.com]
- To cite this document: BenchChem. [challenges in scaling up olivine industrial applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261499#challenges-in-scaling-up-olivine-industrial-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com